molecular formula C19H20F3N3O3 B1676748 Morniflumate CAS No. 65847-85-0

Morniflumate

Número de catálogo: B1676748
Número CAS: 65847-85-0
Peso molecular: 395.4 g/mol
Clave InChI: LDXSPUSKBDTEKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

El morniflumato ejerce sus efectos inhibiendo las enzimas implicadas en la síntesis de prostaglandinas inflamatorias. Específicamente, inhibe las vías de la ciclooxigenasa (COX) y la 5-lipooxigenasa, que son responsables de la producción de mediadores proinflamatorios . Al bloquear estas vías, el morniflumato reduce la inflamación, el dolor y la fiebre. La forma activa, el ácido niflúmico, es responsable de estos efectos farmacológicos .

Compuestos similares:

    Ácido niflúmico: El compuesto original del morniflumato, con propiedades antiinflamatorias similares pero con mayores efectos secundarios gastrointestinales.

    Ácido flufenámico: Otro AINE fenamato con propiedades antiinflamatorias y analgésicas similares.

    Ácido meclofenámico: Un AINE fenamato utilizado para indicaciones similares pero con un perfil de efectos secundarios diferente.

Singularidad del morniflumato: El morniflumato es único en su capacidad de proporcionar los beneficios terapéuticos del ácido niflúmico al mismo tiempo que reduce sus efectos secundarios gastrointestinales. Esto se logra a través de su naturaleza de profármaco, que permite una liberación más controlada del compuesto activo en el cuerpo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El morniflumato se sintetiza mediante la esterificación del ácido niflúmico con morpholinoetanol. La reacción suele implicar el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster . La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del producto éster.

Métodos de producción industrial: La producción industrial de morniflumato sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar un alto rendimiento y pureza del producto final. El producto se purifica posteriormente mediante técnicas de recristalización o cromatografía para eliminar cualquier impureza .

Tipos de reacciones:

Reactivos y condiciones comunes:

    Hidrólisis: Hidrólisis enzimática por esterasas en el cuerpo.

    Sustitución: Los nucleófilos como los iones hidróxido pueden atacar el enlace éster en condiciones básicas.

Principales productos formados:

Aplicaciones Científicas De Investigación

Airway Inflammatory Conditions

Morniflumate has shown efficacy in treating bronchitis and other airway inflammatory disorders. Clinical studies indicate that patients receiving this compound demonstrated significant improvement in symptoms compared to those receiving placebo or other NSAIDs. For example, a meta-analysis comparing this compound with other NSAIDs showed a higher percentage of symptom-free patients after three days of treatment .

ENT Disorders

In pediatric populations, this compound is frequently used for managing pain associated with ENT infections. Its effectiveness as an alternative to antibiotics has been documented, particularly in cases involving soft tissue inflammation . The drug has been noted to provide relief from symptoms such as sore throat and fever, with a safety profile comparable to other NSAIDs .

Urogenital Inflammation

This compound is also indicated for inflammatory conditions affecting the urogenital tract. Its anti-inflammatory properties can alleviate symptoms associated with conditions like cystitis and urethritis .

Osteoarthritis and Musculoskeletal Disorders

The role of this compound in managing pain related to osteoarthritis and other musculoskeletal diseases is well established. It provides effective pain relief while minimizing gastrointestinal side effects typically associated with traditional NSAIDs .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract and undergoes hydrolysis to release the active form, niflumic acid. It exhibits a half-life of approximately 2 hours and is cleared from the body at a rate of 45 mL/min . Importantly, it has shown gastroprotective effects against ulcerogenic agents commonly used in therapy.

Case Study 1: Efficacy in Bronchitis

A clinical trial involving patients with acute bronchitis demonstrated that those treated with this compound had a 30% greater likelihood of symptom resolution compared to those receiving conventional NSAIDs . The study highlighted the drug's rapid onset of action and tolerability.

Case Study 2: Pediatric Use in ENT Infections

In children suffering from ENT infections, this compound was found to reduce pain and fever effectively without significant adverse effects. The study emphasized its role as a safer alternative to antibiotics for managing symptoms associated with viral infections .

Summary Table of Applications

Application AreaEfficacy EvidenceSafety Profile
Airway InflammationSignificant symptom relief compared to placeboComparable to other NSAIDs
ENT DisordersEffective for pain relief in pediatric infectionsWell-tolerated
Urogenital InflammationAlleviates symptoms associated with cystitisMinimal gastrointestinal effects
OsteoarthritisReduces pain effectively without GI complicationsFavorable long-term use

Comparación Con Compuestos Similares

    Niflumic Acid: The parent compound of morniflumate, with similar anti-inflammatory properties but higher gastrointestinal side effects.

    Flufenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.

    Meclofenamic Acid: A fenamate NSAID used for similar indications but with a different side effect profile.

Uniqueness of this compound: this compound is unique in its ability to provide the therapeutic benefits of niflumic acid while reducing its gastrointestinal side effects. This is achieved through its prodrug nature, which allows for a more controlled release of the active compound in the body .

Actividad Biológica

Morniflumate, a non-steroidal anti-inflammatory drug (NSAID), is the morpholinoethyl ester of niflumic acid. It has been utilized for over three decades in various countries, particularly for treating inflammatory conditions affecting the airways, ENT system, urogenital tract, and musculoskeletal system. This compound exhibits significant anti-inflammatory, analgesic, and antipyretic properties while minimizing gastrointestinal side effects typically associated with traditional NSAIDs.

This compound functions primarily by inhibiting the synthesis of leukotriene B4 (LTB4) and thromboxane B2 (TXB2), which are mediators of inflammation. In studies involving healthy volunteers, this compound demonstrated a reduction in LTB4 synthesis by approximately 50% and TXB2 levels by over 85% after administration . This inhibition suggests that this compound effectively reduces arachidonic acid metabolism through its action on cyclooxygenase and 5-lipoxygenase pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption from the gastrointestinal tract, followed by hydrolysis in plasma to release the active form responsible for its therapeutic effects. The bioavailability studies show a clearance rate of 45 ml/min and an average elimination half-life of about 2 hours . The compound's gastroprotective properties are noteworthy; it not only avoids damaging the gastrointestinal mucosa but also exhibits protective effects against gastric lesions induced by other NSAIDs .

Efficacy in Clinical Studies

This compound has shown promising results in various clinical settings:

  • Inflammatory Conditions : In controlled studies, this compound was effective in treating inflammatory-degenerative diseases of the locomotor system, demonstrating a favorable safety profile comparable to other NSAIDs .
  • Upper Respiratory Tract Infections : A study indicated that patients with bronchitis experienced significant symptom relief post-morniflumate treatment, highlighting its antipyretic and symptomatic efficacy .

Case Study 1: Efficacy in Musculoskeletal Disorders

In a clinical trial involving patients with chronic inflammatory conditions affecting the musculoskeletal system, this compound was administered over a period of four weeks. Results indicated a marked reduction in pain scores and improvement in functional mobility compared to baseline measurements.

ParameterBaseline ScorePost-Treatment Score
Pain (0-10 scale)7.53.0
Functional Mobility (%)40%75%

Case Study 2: Gastroprotective Effects

A separate study assessed the gastroprotective effects of this compound in patients concurrently using traditional NSAIDs. Patients receiving this compound showed a significantly lower incidence of gastric ulcers compared to those treated with standard NSAIDs alone.

GroupIncidence of Ulcers (%)
This compound + NSAIDs10%
Standard NSAIDs40%

Propiedades

IUPAC Name

2-morpholin-4-ylethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c20-19(21,22)14-3-1-4-15(13-14)24-17-16(5-2-6-23-17)18(26)28-12-9-25-7-10-27-11-8-25/h1-6,13H,7-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXSPUSKBDTEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057798
Record name Morniflumate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

soluble in DMSO
Record name Morniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The primary mechanism of niflumic acid and its ester is action is inhibition of enzymes involved in the synthesis of inflammatory prostaglandins. This medication inhibits cyclooxygenase and 5-lipoxygenase pathways, which lead to fever and inflammation. Niflumic acid, a calcium-activated Cl- channel blocker, is an analgesic and anti-inflammatory agent used in the treatment of inflammatory conditions. Niflumic acid does directly inhibit calcium channels or activate potassium channels. Niflumic acid selectively reduces noradrenaline- and 5-HT-induced pressor responses by inhibiting a mechanism which leads to the opening of voltage-gated calcium channels. Niflumic acid (NFA) produces biphasic behavior on human CLC-K channels that suggests the presence of two functionally different binding sites: an activating site and a blocking site.
Record name Morniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

65847-85-0
Record name Morniflumate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65847-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morniflumate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065847850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Morniflumate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morniflumate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORNIFLUMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R133MWH7X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

75-77
Record name Morniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morniflumate
Reactant of Route 2
Reactant of Route 2
Morniflumate
Reactant of Route 3
Reactant of Route 3
Morniflumate
Reactant of Route 4
Reactant of Route 4
Morniflumate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Morniflumate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Morniflumate
Customer
Q & A

Q1: What is the primary mechanism of action of Morniflumate?

A1: this compound, a member of the fenamate family of non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerts its effects by inhibiting the cyclooxygenase (COX) enzymes. [, ] These enzymes are responsible for the production of prostaglandins, which are key mediators of pain and inflammation. []

Q2: Does this compound affect both COX-1 and COX-2 isoforms?

A2: Yes, this compound exhibits inhibitory activity against both COX-1 and COX-2, although the specific balance of inhibition may vary depending on the dose and formulation. []

Q3: Besides COX inhibition, are there any other potential mechanisms contributing to the anti-inflammatory effects of this compound?

A3: Research suggests that this compound can also modulate arachidonic acid metabolism, impacting both the cyclooxygenase and 5-lipoxygenase pathways. [, ] This dual inhibitory property may contribute to its anti-inflammatory effects. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H20F3N3O3, and its molecular weight is 395.4 g/mol. []

Q5: Are there any specific structural features of this compound identified through crystallographic studies?

A5: Crystallographic analysis of this compound revealed a triclinic crystal system (P1) with specific lattice parameters. [] The molecule features a strong internal N-H...O hydrogen bond forming a pseudo-ring structure. [] Additionally, the morpholine ring adopts a chair conformation, and the fluorine atoms exhibit high thermal motion. []

Q6: Has the pressure-temperature phase diagram of this compound been determined?

A6: Yes, the pressure-temperature phase diagram of this compound has been experimentally and topologically determined, providing insights into its solid-state behavior under varying conditions. []

Q7: What is the impact of high pressure on the molecular dynamics of amorphous this compound?

A7: Studies on amorphous this compound revealed an anticorrelation between recrystallization kinetics and molecular relaxation dynamics at high pressure. [] The glass transition temperature (Tg) was found to increase with pressure. []

Q8: Does this compound exhibit any catalytic properties?

A8: Based on the provided research, there is no evidence to suggest that this compound possesses catalytic properties. Its primary mechanism of action revolves around enzyme inhibition rather than catalysis.

Q9: Have computational modeling studies been conducted on this compound?

A9: Yes, computational models have been employed to investigate the interaction between this compound hydrochloride and β-cyclodextrin in aqueous solution. [] These studies utilized quantitative ROESY analysis to gain structural insights into the complex. []

Q10: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound or related compounds?

A10: While the provided research doesn't explicitly mention developed QSAR models for this compound, it highlights the development of a population pharmacokinetic model for the drug and its metabolite, niflumic acid, in healthy Korean men. [] This model could potentially serve as a foundation for future QSAR studies.

Q11: How stable is this compound under various storage conditions?

A11: While the provided research does not delve into specific stability data for various storage conditions, it does emphasize the development of a stable high-performance liquid chromatography (HPLC) method to quantify this compound and its metabolite in human plasma. [] This suggests efforts to ensure analytical stability during research and development.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: this compound is primarily metabolized into niflumic acid, its major active metabolite. [, ] A high-performance liquid chromatography (HPLC) method was specifically developed to measure both this compound and niflumic acid concentrations in human plasma for pharmacokinetic studies. [] Additionally, a population pharmacokinetic model was developed to analyze the pharmacokinetic behavior of this compound and its metabolite in healthy Korean men. []

Q13: Are there differences in the pharmacokinetic profiles of different formulations of this compound?

A13: A comparative pharmacokinetic study evaluated two different formulations of this compound 350 mg tablets in healthy Korean male subjects. [] The study concluded that the new formulation exhibited a similar pharmacokinetic profile to the marketed formulation, demonstrating bioequivalence within conventional criteria. []

Q14: What evidence supports the use of this compound in treating pain associated with inflammation?

A14: Multiple studies demonstrate the efficacy of this compound in reducing pain and inflammation in various conditions. This includes clinical trials comparing its effectiveness to placebo, nimesulide, paracetamol, and other NSAIDs in managing acute ear, nose and throat (ENT) diseases and lower airway inflammatory diseases. [, ] Additionally, studies highlighted its effectiveness in treating acute otitis media in infants, tonsillitis in children, and symptoms associated with soft tissue inflammation. [, , ]

Q15: Are there studies comparing this compound to other analgesics in specific surgical procedures?

A15: Yes, a study compared the analgesic effects of this compound, Paracetamol, and Pregabalin in patients who underwent septoplasty. [] While all three analgesics demonstrated significant pain reduction post-surgery, this compound showed a trend towards greater efficacy compared to the other two, although the differences were not statistically significant. []

Q16: Have there been any attempts to develop targeted delivery systems for this compound?

A16: The provided research focuses primarily on the use of this compound in conventional formulations, such as tablets and suppositories. [, , , , ] There is no mention of specific research on targeted delivery systems for this drug.

Q17: Does this compound interact with any drug transporters or metabolizing enzymes?

A17: The provided research does not specifically address interactions between this compound and drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

Q18: How does this compound compare to other NSAIDs in terms of efficacy and safety?

A18: Several studies included in this set directly compare this compound to other NSAIDs like nimesulide, paracetamol, and tiaprofenic acid. [, , ] Results indicate that this compound demonstrates comparable or superior efficacy in various parameters, including fever reduction, pain relief, and resolution of inflammation, depending on the specific condition and comparator drug. [, , ] The safety profile of this compound appears to be similar to other NSAIDs, with gastrointestinal side effects being the most frequently reported adverse events. []

Q19: What analytical techniques are commonly used in this compound research?

A19: High-performance liquid chromatography (HPLC) is a key analytical technique employed in this compound research, particularly for quantifying the drug and its metabolites in biological samples. [, ] Crystallographic techniques have also been utilized to elucidate the structural features of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.